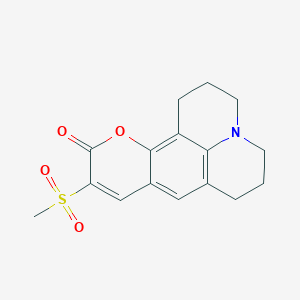

Coumarin 498

Description

Overview of Coumarin (B35378) Scaffold Significance in Modern Chemical Science

The coumarin core, chemically known as 1-benzopyran-2-one, is considered a "privileged scaffold" in medicinal chemistry and materials science. frontiersin.org This is due to its versatile and readily accessible structure, which allows for extensive chemical modifications. nih.gov The unique chemical architecture of coumarins, featuring an α,β-unsaturated lactone and an electron-rich aromatic ring, facilitates interactions with a wide array of biological targets through mechanisms like hydrophobic interactions, π-π stacking, hydrogen bonding, and dipole-dipole interactions. as-pub.comunimi.it This adaptability has led to the development of a vast number of coumarin derivatives with a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anticoagulant properties. as-pub.comfrontiersin.org Beyond their biological significance, the intriguing photochemical properties of coumarins make them valuable in the creation of functional materials for applications in sensors, lighting, and electroluminescence. as-pub.com

Historical Context of Coumarin Derivatives in Scientific Inquiry

The scientific journey of coumarins began in 1820 when the parent compound, coumarin, was first isolated from tonka beans by Vogel. frontiersin.orgresearchgate.net Initially extracted from natural sources, the development of synthetic methods, such as the Perkin reaction, Pechmann condensation, and Knoevenagel condensation, paved the way for the creation of a diverse library of derivatives. researchgate.netresearchgate.net Historically, coumarin derivatives have played a pivotal role in therapeutic applications, with notable examples including the anticoagulant drug warfarin. frontiersin.org Over the years, their application has expanded significantly, driven by their unique fluorescence properties. This has led to their use as fluorescent probes in biological imaging, laser dyes, and components in organic light-emitting diodes (OLEDs). researchgate.net

Specific Research Focus: Coumarin 498 as a Model Fluorophore and Functional Molecule

This compound, scientifically identified as 2,3,6,7-tetrahydro-10-(methylsulfonyl)-1H,5H,11H-benzopyrano[6,7,8-ij]quinolizin-11-one, stands out as a significant derivative within the coumarin family. vulcanchem.com Its tetracyclic system, which includes a fused julolidine-like structure and a methylsulfonyl group, imparts distinctive photophysical properties. vulcanchem.com These structural features are key to its function as a highly efficient fluorophore, a chemical compound that re-emits light upon excitation. vulcanchem.comwikipedia.org Research has highlighted this compound's utility as a laser dye, with lasing capabilities observed in the 476-540 nm range depending on the solvent and pumping source. vulcanchem.com Its notable fluorescence characteristics, including a significant Stokes shift (the difference between the absorption and emission maxima), make it a valuable tool in various research applications. vulcanchem.com The compound's sensitivity to its environment, such as changes in pH, further extends its utility as a potential sensor in analytical applications. vulcanchem.comacs.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₁₇NO₄S |

| Molecular Weight | 319.38 g/mol |

| CAS Number | 87331-48-4 |

| Appearance | Orange crystals or light yellow to orange powder |

| Melting Point | 193-200°C |

| Absorption Maximum (in ethanol) | 427-435 nm |

| Emission Maximum (in ethanol) | 480-490 nm |

| Data sourced from reference vulcanchem.com |

The photophysical behavior of this compound is largely dictated by intramolecular charge transfer (ICT) processes. vulcanchem.com The strategic placement of electron-donating and electron-withdrawing groups on the coumarin scaffold significantly influences its spectral properties. vulcanchem.com In this compound, the structural arrangement facilitates efficient ICT, leading to its strong fluorescence. This makes it an excellent model for studying the structure-property relationships in fluorescent dyes and for designing new molecules with tailored optical characteristics for advanced applications. vulcanchem.comscispace.com

Table 2: Lasing Properties of this compound

| Lasing Wavelength Maximum (nm) | Lasing Range (nm) | Pump Source | Solvent |

| 490 | 476-540 | Flashlamp | Methanol (B129727) |

| 500 | 492-508 | Flashlamp (triaxial) | Ethanol (B145695) |

| 514 | 505-524 | Flashlamp (triaxial) | Ethanol/Water (1:1) |

| 496 | 485-525 | XeCl Laser (308 nm) | Methanol |

| 503 | 488-527 | Argon Ion Laser (458 or 476 nm) | Benzyl alcohol/Ethylene glycol (1:4) |

| 506 | 490-538 | Argon Ion Laser (458 or 476 nm) | Benzyl alcohol/Ethylene glycol (1:4) |

| Data sourced from reference luxottica.com |

In biomedical research, this compound and structurally related compounds serve as valuable fluorescent labels for a variety of applications, including cell imaging, DNA analysis, and flow cytometry. vulcanchem.com The ability to design coumarin-based probes that exhibit changes in their fluorescence in response to specific analytes, such as hydrogen sulfide (B99878), further underscores their importance as functional molecules in biological systems research. rsc.org The ongoing investigation into this compound and other derivatives continues to expand the horizons of what is possible in both materials science and the study of life processes.

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfonyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-22(19,20)13-9-11-8-10-4-2-6-17-7-3-5-12(14(10)17)15(11)21-16(13)18/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJWIXMOCGJKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Photophysical and Optoelectronic Characterization of Coumarin 498

Electronic Absorption and Emission Spectroscopy

The interaction of Coumarin (B35378) 498 with light is characterized by its electronic absorption and emission spectra, which are sensitive to the molecular environment.

Coumarin 498 exhibits a characteristic absorption maximum in the ultraviolet-visible (UV-Vis) spectrum. In ethanol (B145695), its absorption peak is observed in the range of 427-435 nm. vulcanchem.comavantorsciences.com This absorption profile is typical for coumarin derivatives that possess electron-donating substituents. vulcanchem.com The solvent environment can influence the precise wavelength of maximum absorption (λabs). For instance, in methanol (B129727), the absorption maximum is noted at 430 nm. luxottica.com

Studies on various coumarin dyes have demonstrated that the UV-Vis peak absorption wavelength is positively correlated with the contribution of the para-quinoidal resonance state to the bond lengths. sci-hub.boxnih.gov The spectral properties are significantly influenced by the electron-donating strength of substituents at the 7-position and the electron-withdrawing strength of substituents at the 3- or 4-position. sci-hub.boxtcichemicals.comnih.gov An increase in the strength of these groups typically leads to a red shift (a shift to longer wavelengths) in the absorption spectra. sci-hub.boxnih.gov Furthermore, the alignment of these substituents with the direction of intramolecular charge transfer (ICT) can lead to larger spectral shifts. sci-hub.boxnih.gov

Table 1: UV-Visible Absorption Data for this compound and Related Compounds

| Compound | Solvent | Absorption Max (λabs, nm) |

|---|---|---|

| This compound | Ethanol | 427-435 vulcanchem.comavantorsciences.com |

| This compound | Methanol | 430 luxottica.com |

| This compound | Benzyl alcohol/Ethylene glycol (1/4) | 503-506 |

| Coumarin 152 | Hexane | 371 instras.com |

| Coumarin 152 | Ethanol | 396 instras.com |

| Coumarin 481 | Hexane | 397 instras.com |

| Coumarin 481 | Ethanol | 401 instras.com |

| Coumarin 307 | Dioxane | 381 rsc.org |

| Coumarin 307 | Methanol | 394 rsc.org |

This table presents a summary of the maximum absorption wavelengths for this compound and other selected coumarin dyes in various solvents.

Following light absorption, this compound relaxes to a lower energy state by emitting fluorescence. The fluorescence emission typically occurs in the blue-green region of the spectrum, with maxima reported between 480 nm and 490 nm, depending on the solvent. vulcanchem.com Specifically, in ethanol, the emission maximum is around 480 nm, while in a 1:1 ethanol/water mixture, it shifts to 488 nm. luxottica.com

The efficiency of this fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. This compound exhibits a high quantum yield, with a reported value of 0.82 in ethanol and 0.87 in a 50:50 ethanol/water mixture. luxottica.com This high quantum yield is a desirable characteristic for applications such as fluorescent probes and laser dyes. The introduction of an electron-donating group at the 7-position and an electron-withdrawing group at the 3- or 4-position of the coumarin structure can enhance fluorescence intensity. tcichemicals.com

Table 2: Fluorescence Emission and Quantum Yield of this compound

| Solvent | Emission Max (λem, nm) | Quantum Yield (ΦF) |

|---|---|---|

| Ethanol | 480 luxottica.com | 0.82 luxottica.com |

| Ethanol/Water (1:1) | 488 luxottica.com | 0.87 luxottica.com |

| Methanol | 480 luxottica.com | - |

This table summarizes the fluorescence emission maxima and quantum yields of this compound in different solvent environments.

The difference in energy between the maximum of the absorption and the maximum of the emission spectrum is known as the Stokes shift. vulcanchem.com This phenomenon arises from energy loss due to non-radiative processes, such as vibrational relaxation and solvent reorganization, occurring between absorption and emission. This compound exhibits a significant Stokes shift, which is characteristic of efficient fluorescent dyes. vulcanchem.com In ethanol, the Stokes shift can be calculated to be approximately 50 nm (480 nm emission - 430 nm absorption). vulcanchem.comluxottica.com

Large Stokes shifts are often indicative of a significant change in the molecule's electronic distribution upon excitation, a hallmark of intramolecular charge transfer (ICT). nih.govrsc.org In coumarin dyes, the "push-pull" electronic effect created by electron-donating groups at the 7-position and electron-withdrawing groups at the 3- or 4-position facilitates this ICT process upon photoexcitation. sci-hub.boxnih.gov This charge redistribution from the donor to the acceptor part of the molecule leads to a more polar excited state, which is stabilized by polar solvents, contributing to the observed Stokes shift. sci-hub.boxrsc.org

Intramolecular Charge Transfer (ICT) Mechanisms

The photophysical properties of this compound are fundamentally governed by intramolecular charge transfer (ICT) processes. sci-hub.boxvulcanchem.com

The molecular structure of coumarin dyes, particularly the nature and position of substituents, plays a critical role in the ICT process. sci-hub.boxnih.govtcichemicals.com The presence of an electron-donating group, typically at the 7-position, and an electron-withdrawing group at the 3- or 4-position creates a "push-pull" system that promotes the transfer of electron density across the molecule upon excitation. sci-hub.boxnih.gov

In this compound, the fused julolidine-like structure acts as a potent electron-donating group, while the methylsulfonyl group at the 10-position serves as the electron-withdrawing group. vulcanchem.com This specific arrangement is crucial for its distinct optical properties. Research has established a clear correlation between the electronic properties of these substituents and the resulting photophysical characteristics. sci-hub.boxnih.gov Increasing the electron-donating strength of the substituent at the 7-position and/or the electron-withdrawing strength of the substituent at the 3- or 4-position generally results in a red shift in both the absorption and emission wavelengths. sci-hub.boxnih.gov This is a direct consequence of a more efficient ICT, which lowers the energy gap between the ground and excited states. nih.gov

Furthermore, the geometric alignment of these donor and acceptor groups is a key determinant of the ICT efficiency. sci-hub.boxnih.gov When the substituents are positioned in a way that aligns with the direction of the charge transfer, larger spectral shifts and higher molar extinction coefficients are observed. sci-hub.boxnih.gov This structure-property relationship underscores the importance of molecular design in tuning the optoelectronic properties of coumarin dyes for specific applications. sci-hub.boxnih.gov

Correlation of Substituent Alignment with Spectral Shifts and Molar Extinction Coefficients

The photophysical properties of this compound are intrinsically linked to its molecular structure, particularly the arrangement of its substituent groups. The core mechanism governing its optical behavior is intramolecular charge transfer (ICT). vulcanchem.com Research into coumarin dyes has established a direct correlation between the alignment of substituents and the dye's spectral properties. When the electron-donating and electron-withdrawing groups are positioned in a way that aligns with the direction of the ICT, both the spectral shifts and the molar extinction coefficients are enhanced. acs.orgresearchgate.netnih.gov

In many coumarin derivatives, the electron-donating strength of the substituent at the 7-position and the electron-withdrawing strength of the group at the 3- or 4-position are critical. vulcanchem.comacs.org Increasing the strength of these respective groups typically induces a bathochromic (red) shift in both the absorption and emission wavelengths. vulcanchem.comacs.org This relationship is further explained by the contribution of the para-quinoidal resonance state to the molecule's bond lengths; a positive correlation exists between this contribution and the peak absorption wavelength in the UV-vis spectrum. vulcanchem.comacs.org These established structure-property relationships are fundamental for the rational design of coumarin dyes, like this compound, for specific applications such as dye lasers. acs.orgresearchgate.net

Solvatochromic and Acidochromic Behavior

This compound exhibits significant solvatochromism, meaning its absorption and emission spectra are highly dependent on the polarity of the solvent. instras.comnih.gov This phenomenon is a hallmark of molecules that have a different dipole moment in their excited state compared to their ground state. For coumarin dyes, an increase in solvent polarity generally leads to a more pronounced stabilization of the polar excited state, resulting in a bathochromic (red) shift of the fluorescence emission. researchgate.net This increase in the Stokes shift with rising solvent polarity indicates an increase in the dipole moment upon excitation. researchgate.net

While extensive data for this compound across a broad range of solvents is not detailed in the available literature, studies on closely related 6-aryl coumarin derivatives illustrate this principle effectively. These investigations have shown large emission shifts, sometimes exceeding 60 nm, when moving between solvents of different polarities. acs.orgunica.it The general trend observed is a shift to longer wavelengths (a red shift) as the polarity of the medium increases. acs.orgunica.it For instance, the fluorescence of some derivatives is sensitive to the surrounding environment, and changes in polarity can drastically alter emission intensity and wavelength. mdpi.comrsc.org In some cases, increasing solvent polarity can also lead to a decrease in the fluorescence quantum yield. acs.org

The table below shows solvatochromic data for a related coumarin derivative, 4b, which demonstrates the typical effect of solvent polarity on emission wavelength.

| Solvent | Emission Wavelength (λem) in nm |

|---|---|

| n-Hexane | 454 |

| Toluene | 470 |

| Diethyl Ether | 475 |

| Chloroform | 498 |

Table 1. Emission maxima for a related coumarin compound (4b) in various solvents, illustrating the solvatochromic shift towards longer wavelengths with increasing solvent polarity. acs.org

The fluorescence characteristics of coumarin derivatives can be strongly influenced by pH, a phenomenon known as acidochromism. nih.govacs.orgunica.itnih.gov Studies on related compounds show that in highly acidic environments, fluorescence can be significantly affected. For example, the addition of a strong acid like trifluoroacetic acid (TFA) to certain coumarin dyes has been shown to cause a decrease in fluorescence intensity accompanied by a red shift in the emission wavelength. vulcanchem.comacs.orgnih.gov

This pH-dependent response is typically caused by the protonation of specific functional groups within the coumarin structure. acs.orgnih.gov For many coumarins, the protonation of a nitrogen atom in an amino substituent or oxygen in an ester or ether group can restrict the intramolecular charge transfer (ICT) process, which is essential for their fluorescence. acs.orgresearchgate.netresearchgate.net This alteration of the electronic structure modifies the energy levels of the excited state, leading to the observed changes in the emission spectrum. nih.gov A coumarin-based fluorescent probe designed to emit at 498 nm demonstrated stable fluorescence over a wide pH range (3.0 to 10.0), but its reactivity and subsequent fluorescence enhancement were optimal in a slightly basic pH range of 8.0-9.0, highlighting the importance of pH in the specific mechanism of fluorescence activation. rsc.org

Triplet State Characterization

The triplet state plays a crucial role in the performance of laser dyes, as triplet-triplet absorption can be a major loss mechanism. The triplet extinction coefficient (εT) of this compound has been measured across its laser action spectral region. aip.orgdntb.gov.uaosti.gov These measurements were conducted using McClure's method, which involves analyzing the change in optical density as a function of the intensity of a continuous-wave laser used for excitation. aip.orgdtic.mil The data provides critical parameters for modeling the performance and efficiency of this compound in a dye laser system.

The table below presents the measured triplet extinction coefficients for this compound at various wavelengths.

| Wavelength (λ) in nm | Triplet Extinction Coefficient (εT) in L mol⁻¹ cm⁻¹ (x 10³) |

|---|---|

| 488.0 | 5.4 |

| 496.5 | 5.5 |

| 514.5 | 5.6 |

| 530.9 | 5.8 |

| 568.2 | 5.9 |

Table 2. Triplet extinction coefficients of this compound in ethanol, measured using an argon-ion CW laser for excitation at 457.9 nm. dtic.mil

Singlet oxygen is generated via energy transfer from the excited triplet state of a photosensitizer to ground-state molecular oxygen (triplet oxygen). The efficiency of this process is a key parameter for applications such as photodynamic therapy. However, for applications like laser dyes and fluorescent probes, a low quantum yield of intersystem crossing to the triplet state is generally desirable to maximize fluorescence and minimize photodegradation pathways, including those involving singlet oxygen.

While the triplet state of this compound has been characterized in the context of its use as a laser dye, specific data on its singlet oxygen generation efficiency is not prominently available in the surveyed literature. The focus of existing research has been on quantifying triplet-triplet absorption losses rather than the photosensitizing capabilities of the dye. aip.orgdntb.gov.uadtic.mil

Theoretical and Computational Studies on Coumarin 498 Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of coumarin (B35378) derivatives. pmf.unsa.bamdpi.com For Coumarin 498, with the chemical formula C₁₆H₁₇NO₄S, DFT calculations are instrumental in modeling its molecular structure and predicting its optoelectronic characteristics. researchgate.netscispace.com These calculations help to elucidate the relationship between the molecular structure and the observed properties, such as absorption and emission spectra, which are critical for its applications in lasers and solar cells. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters that determine the electronic behavior of a molecule. DFT calculations have been employed to determine the HOMO and LUMO energy levels of various coumarin laser dyes, including this compound. sci-hub.box These frontier molecular orbitals are central to understanding the electronic transitions within the molecule. ijrar.org

The energy levels of HOMO and LUMO dictate the dye's absorption and emission wavelengths. sci-hub.box Attaching different chemical substituents to the coumarin core modifies these energy levels; as the HOMO level rises or the LUMO level falls, the energy required to promote an electron decreases, leading to a red shift in the compound's absorption and emission spectra. sci-hub.box

Table 1: Predicted Molecular Energy Levels and Properties of this compound

| Parameter | Description | Computational Method Reference |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Influences the electron-donating ability. | DFT using the hybrid B3LYP functional and a 6-31++G(d,p) basis set has been used for related coumarins. sci-hub.box |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Influences the electron-accepting ability. | DFT using the hybrid B3LYP functional and a 6-31++G(d,p) basis set has been used for related coumarins. sci-hub.box |

DFT calculations allow for the analysis of how electron density is distributed across the this compound molecule. asianpubs.org This distribution is key to understanding the molecule's shape, size, and reactivity. asianpubs.orgrsc.org In "push-pull" coumarins, the electron density is typically concentrated on different parts of the molecule in the ground and excited states. The analysis often reveals that for the lowest energy electronic transition, electron density moves from an electron-donating group (like an amino group) to an electron-withdrawing group. researchgate.net This shift in electron density is the basis for the compound's significant charge-transfer character upon excitation. researchgate.net

The energy difference between the HOMO and LUMO levels is known as the band gap. sci-hub.boxjetir.org This value is a crucial predictor of a molecule's stability, reactivity, and electronic conductivity. pmf.unsa.baijrar.org A smaller band gap corresponds to easier electronic excitation and is associated with longer wavelength absorption and emission, which is a desirable characteristic for many dye applications. sci-hub.boxijrar.org DFT calculations provide a reliable method for determining this band gap. sci-hub.boxrsc.org While specific values for this compound are not detailed in the provided context, the methodology is standard for this class of compounds. Ionization energy, the energy required to remove an electron, can also be determined from these theoretical calculations. rsc.orgrsc.org

Table 2: Key Electronic Parameters from DFT Calculations

| Parameter | Definition | Significance for this compound |

|---|---|---|

| Band Gap (Egap) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | A smaller gap facilitates electronic transitions, leading to a red shift in absorption and emission spectra. sci-hub.box |

| Ionization Energy | The minimum energy required to remove an electron from the molecule in its ground state. | Indicates the molecule's stability and resistance to oxidation. rsc.orgrsc.org |

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a more detailed picture of the electronic transitions occurring within this compound. By visualizing the orbitals involved, researchers can understand the nature of the excitations.

Visualizing the spatial distribution of the frontier molecular orbitals is a powerful feature of computational analysis. sci-hub.boxacs.org For coumarin dyes with a "push-pull" architecture, the HOMO is typically localized on the electron-donating portion of the molecule, while the LUMO is concentrated on the electron-accepting region. researchgate.netacs.org In many substituted coumarins, the HOMO resides on the amino group at the 7-position, and the LUMO is distributed across the fused benzene (B151609) and lactone rings (the coumarin core). researchgate.net This spatial separation of the HOMO and LUMO is a hallmark of molecules with strong charge-transfer characteristics. acs.org

The primary electronic transition in coumarin dyes like this compound is characterized by a significant intramolecular charge transfer (ICT). researchgate.netsci-hub.box Upon absorption of light, an electron is promoted from the HOMO to the LUMO. Given the spatial separation of these orbitals, this transition effectively moves electron density from the donor part of the molecule to the acceptor part. researchgate.netacs.org This phenomenon is described as a charge-transfer transition. libretexts.org The orientation of the electronic transition dipole moment in these coumarins typically aligns with the axis connecting the electron-donating and electron-withdrawing groups, which is consistent with the charge-transfer nature of the excitation. researchgate.net This ICT character is fundamental to their strong fluorescence and makes them suitable for applications in dye lasers and as sensitizers in solar cells. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Structure-Property Relationships through Computational Modeling

Computational modeling has become an indispensable tool for understanding the intricate relationship between the molecular structure of coumarin dyes and their resulting properties. For this compound, a tetracyclic system featuring a coumarin scaffold fused with a julolidine-like structure and a methylsulfonyl group, these theoretical studies provide profound insights into its electronic and photophysical behavior. researchgate.net The primary mechanism governing these properties is intramolecular charge transfer (ICT), which is significantly influenced by the arrangement and electronic nature of substituents on the coumarin core. researchgate.netsciforum.net

The optoelectronic properties of coumarin dyes, including this compound, are finely tunable through strategic structural modifications. nih.gov Computational studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have established clear correlations between specific structural parameters and the photophysical characteristics of these molecules. eurekaselect.comphyschemres.org A fundamental principle in the design of coumarin dyes is the "push-pull" effect, where an electron-donating group (EDG) and an electron-withdrawing group (EWG) are placed at specific positions to facilitate ICT upon photoexcitation. sciforum.net

Key structure-property correlations for the coumarin class include:

Substituent Position: The placement of substituents is critical. Electron-donating groups are typically found at the 7-position, while electron-withdrawing groups are often at the 3- or 4-position to maximize the ICT effect. researchgate.netjmicrobiol.or.kr In this compound, the fused julolidine-like structure acts as a potent electron donor at the 7-position. researchgate.net

Substituent Strength: The UV-vis peak absorption and lasing wavelengths experience a red shift (a shift to longer wavelengths) as the electron-donating strength of the 7-position substituent increases or the electron-withdrawing strength of the 3- or 4-position substituent rises. researchgate.netjmicrobiol.or.kr Introducing an EWG, such as a cyano group, at the C-3 position of the coumarin ring favors the formation of a charge-transfer state. hilarispublisher.com

ICT Directionality: A crucial finding from computational analysis is that the closer the alignment of the relevant substituents is to the direction of the intramolecular charge transfer, the larger the spectral shifts and the higher the molar extinction coefficients. researchgate.netjmicrobiol.or.kr This alignment enhances the efficiency of the charge separation in the excited state.

Molecular Planarity: The planarity of the molecular structure, which can be assessed through X-ray crystallography and DFT calculations, affects the electronic coupling and packing modes, which in turn influence the UV/vis absorption spectra. researchgate.net

These relationships, elucidated through computational modeling, provide a rational basis for the molecular engineering of coumarin dyes like this compound for specific applications such as dye-sensitized solar cells and lasers. researchgate.netresearchgate.netjmicrobiol.or.kr

Table 1: Correlation of Structural Modifications with Optoelectronic Properties in Coumarin Dyes

| Structural Parameter/Modification | Effect on Optoelectronic Property | Rationale |

| Increased Electron-Donating Strength at 7-Position | Red-shift in absorption and emission spectra. researchgate.netjmicrobiol.or.kr | Enhances the "push" component of the ICT mechanism. |

| Increased Electron-Withdrawing Strength at 3- or 4-Position | Red-shift in absorption and emission spectra. researchgate.netjmicrobiol.or.kr | Enhances the "pull" component of the ICT mechanism. |

| Alignment of Substituents with ICT Direction | Larger spectral shifts and higher molar extinction coefficients. researchgate.netjmicrobiol.or.kr | More efficient charge transfer from donor to acceptor. |

| Introduction of Fused Ring Systems (e.g., Julolidine) | Red-shifted emissions and larger Stokes shifts. physchemres.org | Rigidifies the structure and enhances electron-donating ability. |

| Introduction of Auxilary Groups (e.g., esters) | Can induce dual fluorescence depending on conformation. benthamdirect.com | Creates multiple, distinct excited states. |

The stabilization of this para-quinoidal structure is enhanced by the presence of an electron-donating group at the 7-position, which extends the π-conjugation through the benzene ring (ring 1) to the C4 position. sciforum.netacs.org This leads to predictable changes in molecular geometry, such as the shortening of the C5–C6 and C8–C9 bonds. sciforum.net

A key finding from computational analyses is the positive correlation between the contribution of the para-quinoidal resonance state to the bond lengths and the peak absorption wavelength in the UV-vis spectrum. researchgate.netjmicrobiol.or.kracs.org In essence, the more the molecule's ground state resembles the para-quinoidal form, the lower the energy required to excite it, resulting in a red-shift in its absorption spectrum. sciforum.net This insight is corroborated by both quantum-chemical calculations and experimental data from X-ray diffraction. researchgate.netacs.org Therefore, the influence of resonance states provides a direct link between the subtle details of molecular geometry and the macroscopic spectral properties of this compound and related dyes. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and 3D-QSAR Methodologies

While specific QSAR studies focusing solely on the optoelectronic properties of this compound are not prominent in the literature, the QSAR and 3D-QSAR methodologies are widely applied to the broader class of coumarin derivatives to model various biological activities and physical properties. researchgate.netresearchgate.netjmicrobiol.or.kr These computational techniques aim to build statistically robust models that correlate the chemical structure of compounds with a specific activity or property, facilitating the rational design of new molecules. researchgate.nethilarispublisher.com

A QSAR study begins with a dataset of compounds with known activities (e.g., antioxidant, antifungal, or anticancer). physchemres.orgresearchgate.netjmicrobiol.or.kr The three-dimensional structures of these molecules are optimized using methods like DFT. physchemres.orgscispace.com From these optimized structures, a large number of "descriptors" are calculated. These descriptors are numerical values that represent different aspects of the molecule's physicochemical properties, such as:

Quantum Chemical Descriptors: Energy of HOMO/LUMO, dipole moment, atomic charges.

Topological Descriptors: Describing atomic connectivity and branching.

Constitutional Descriptors: Molecular weight, number of hydrogen bond donors/acceptors. physchemres.org

Geometrical Descriptors: Molecular surface area and volume.

Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to build a mathematical model that relates a selection of these descriptors to the observed activity. researchgate.netresearchgate.net The predictive power of the resulting QSAR model is rigorously tested through internal and external validation procedures. researchgate.netresearchgate.net

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this approach by considering the 3D fields surrounding the molecules. nih.goveurekaselect.comacs.org In these methods, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic interaction fields are calculated at each grid point. nih.goveurekaselect.com The resulting models generate contour maps that visualize regions where, for example, bulky groups or positive charges would increase or decrease the activity, providing intuitive guidance for structural modification. nih.goveurekaselect.com These models have proven robust in designing novel coumarin derivatives for applications ranging from fungicides to kinase inhibitors. nih.govacs.org

Table 2: Overview of QSAR/3D-QSAR Methodologies Applied to Coumarin Derivatives

| Methodology | Principle | Common Descriptors / Fields | Typical Application for Coumarins |

| QSAR | Correlates 0D, 1D, or 2D molecular descriptors with activity using statistical models (e.g., MLR). researchgate.netresearchgate.net | Molecular Weight, H-bond donors/acceptors, LogP, Autocorrelation descriptors. physchemres.orgresearchgate.net | Predicting antioxidant, anticancer, or antifungal activity. researchgate.netresearchgate.netbenthamdirect.com |

| 3D-QSAR (CoMFA) | Correlates 3D steric and electrostatic fields of aligned molecules with activity. nih.goveurekaselect.com | Lennard-Jones (steric) and Coulombic (electrostatic) potential fields. nih.gov | Designing inhibitors for specific enzymes like α-glucosidase or kinases. nih.govhilarispublisher.com |

| 3D-QSAR (CoMSIA) | Similar to CoMFA but uses Gaussian-type functions to calculate similarity indices for steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields. nih.goveurekaselect.com | Steric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor fields. nih.gov | Guiding the synthesis of novel antifungal agents or kinase inhibitors. nih.govacs.org |

Advanced Research Applications of Coumarin 498 and Derivatives

Laser Dye Technology

Coumarin (B35378) dyes, including Coumarin 498, are extensively utilized in laser technology due to their ability to generate tunable, coherent light. researchgate.net These dyes serve as the gain medium in dye lasers, offering broad emission spectra that allow for wavelength tuning, a key advantage over many other laser types. sdc.org.uk

This compound as an Active Medium in Dye Lasers

This compound functions as an efficient active medium in dye lasers, capable of producing laser emissions in the blue-green region of the visible spectrum. vulcanchem.com When dissolved in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and excited by a pump source like a flashlamp or another laser, this compound molecules undergo a transition to an excited state. vulcanchem.comluxottica.com This leads to population inversion, a necessary condition for laser action, resulting in the emission of coherent light as the molecules relax to their ground state. The specific lasing wavelength can be influenced by the solvent and the pump source used. vulcanchem.com For instance, when pumped by a XeCl laser in methanol, this compound has a lasing range of 485-525 nm. luxottica.com

Tunable Laser Operation and Gain Characteristics

A key feature of dye lasers utilizing this compound is their tunability, allowing the output wavelength to be adjusted across a specific range. sdc.org.uk This is a direct consequence of the broad fluorescence emission spectrum of the dye. By incorporating frequency-selective elements, such as birefringent filters or etalons, into the laser cavity, it is possible to select and amplify a narrow band of wavelengths from the dye's emission spectrum. sdc.org.uk Research has demonstrated the tunable operation of this compound in various laser configurations. For example, a continuous wave single-mode ring dye laser using this compound has been successfully operated, covering a portion of the green spectral region. researchgate.net The gain characteristics of this compound, which determine the range of tunable operation, are influenced by factors such as the solvent environment and the concentration of the dye solution. researchgate.net

Table 1: Lasing Characteristics of this compound

| Lasing Wavelength Max (nm) | Range (nm) | Pump Source | Solvent | Concentration (molar) | Reference |

|---|---|---|---|---|---|

| 490 | 476-540 | FL69 | Methanol | 8 x 10⁻⁵ | vulcanchem.comluxottica.com |

| 500 | 492-508 | FL(triaxial)157 | Ethanol | Not Specified | luxottica.com |

| 514 | 505-524 | FL(triaxial)157 | EtOH/H₂O, 1/1 | Not Specified | luxottica.com |

| 496 | 485-525 | XeCl (308nm) | Methanol | 5.2 x 10⁻³ | luxottica.com |

| 503 | 488-527 | Ar (458 or 476, bb) | BzOH/EG, 1/4 | 1.1 x 10⁻² | luxottica.com |

| 506 | 490-538 | Ar (458 or 476, SF) | BzOH/EG, 1/4 | 1.1 x 10⁻² | luxottica.com |

Energy Transfer Dye Laser Systems (e.g., Binary Dye Mixtures)

To enhance the efficiency and extend the tuning range of dye lasers, this compound can be used in energy transfer dye laser (ETDL) systems. dbc.wroc.pl In a typical ETDL, a mixture of two dyes, a donor and an acceptor, is used. The donor dye absorbs the pump energy and then transfers it to the acceptor dye through a non-radiative process, which then lases. This allows for the use of pump sources that may not be efficiently absorbed by the acceptor dye alone. dbc.wroc.pl

A notable example is a binary dye mixture of this compound (donor) and Pyrromethene 556 (acceptor). researchgate.net In this system, this compound is optically pumped, and the excitation energy is transferred to Pyrromethene 556, which has negligible absorption at the pump wavelength. researchgate.net This results in lasing from the acceptor dye. researchgate.net Such systems have been shown to achieve tunable single-mode continuous wave laser operation. researchgate.net

Integration in Coherent Organic Light-Emitting Diodes (OLEDs)

The excellent fluorescent properties of coumarin derivatives have led to their investigation for use in organic light-emitting diodes (OLEDs). ifmo.ru While research is ongoing, the high photoluminescence quantum yields of coumarins are a desirable characteristic for the emissive layer in OLEDs. researchgate.net By incorporating coumarin-based dyes as dopants in the emissive layer of an OLED, it is possible to achieve efficient light emission. acs.org The development of coumarin-based emitters for OLEDs is an active area of research, with the potential for creating highly efficient and color-pure displays. ifmo.ru Studies have shown that varying the structure of coumarin compounds can alter the current-voltage characteristics and luminescence spectra of OLED devices. ifmo.ru

Dye-Sensitized Solar Cells (DSCs)

Coumarin derivatives, including those structurally related to this compound, have emerged as promising candidates for use as photosensitizers in dye-sensitized solar cells (DSCs). scispace.comcapes.gov.br DSCs are a type of photovoltaic device that converts sunlight into electricity through the use of a photosensitive dye. capes.gov.br

Role as Donor Moieties in Photosensitizers

In the architecture of a DSC, the dye plays a crucial role in absorbing sunlight and initiating the process of charge separation. Coumarin derivatives are often employed as the electron donor part of a D-π-A (donor-π-bridge-acceptor) structure in organic sensitizers. mdpi.com Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, where an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the coumarin donor, to the lowest unoccupied molecular orbital (LUMO), which is typically centered on the acceptor and anchoring group. scispace.commdpi.com This excited electron is then injected into the conduction band of a semiconductor material, such as titanium dioxide (TiO₂), generating a photocurrent. capes.gov.br The design and synthesis of novel coumarin-based dyes with optimized D-π-A structures are a key focus of research aimed at improving the efficiency of DSCs. mdpi.comrsc.org

Optimization for Photovoltaic Performance

Coumarin derivatives, including this compound, are promising candidates for use in dye-sensitized solar cells (DSSCs) due to their significant light-absorbing capabilities and tunable photophysical properties. vulcanchem.comresearchgate.net The efficiency of these solar cells can be enhanced by strategic molecular engineering of the coumarin structure. researchgate.net

A common approach involves creating a donor-π-acceptor (D-π-A) framework within the dye molecule. researchgate.netmdpi.com In this design, an electron-donating group and an electron-withdrawing group are positioned at different ends of the molecule, connected by a π-conjugated bridge. researchgate.netmdpi.com This arrangement facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, a crucial step for generating electricity. researchgate.netmdpi.com For instance, incorporating electron-donating groups at the 7-position and electron-withdrawing groups at the 3- or 4-position of the coumarin core can lead to a red shift in both absorption and emission wavelengths, improving the dye's ability to capture sunlight. vulcanchem.comresearchgate.net

The performance of DSSCs is also impacted by the interaction between the dye and the semiconductor material, typically titanium dioxide (TiO₂). scirp.org The dye's LUMO (Lowest Unoccupied Molecular Orbital) level must be well-aligned with the conduction band of the TiO₂ to ensure efficient electron injection. researchgate.net Coumarin derivatives have demonstrated the ability to have a LUMO level compatible with the TiO₂ conduction band, contributing to improved photovoltaic performance. researchgate.net

Electron Transport Mechanisms in DSSC Sensitizers

In a dye-sensitized solar cell (DSSC), the process of converting light into electricity begins when a sensitizer (B1316253) dye molecule, such as a this compound derivative, absorbs a photon and enters an excited state. sigmaaldrich.com This excitation prompts the injection of an electron from the dye's excited state into the conduction band of a semiconductor, typically a nanocrystalline titanium dioxide (TiO₂) electrode. scirp.orgsigmaaldrich.com The injected electron then travels through the porous TiO₂ structure to the transparent conducting oxide (TCO) coated electrode, moves through an external circuit, and finally reaches the counter electrode. scirp.orgsigmaaldrich.com

The oxidized dye molecule is then regenerated by accepting an electron from iodide ions (I⁻) present in the electrolyte, which in turn are oxidized to triiodide ions (I₃⁻). sigmaaldrich.com These triiodide ions are subsequently reduced back to iodide ions at the counter electrode, completing the circuit. arxiv.org

Studies have shown that conventional coumarin dyes can have shorter electron lifetimes compared to ruthenium-based sensitizers, suggesting that charge recombination occurs more readily in coumarin-based cells. sigmaaldrich.com This can be attributed to the interaction between conduction band electrons in the TiO₂ and I₃⁻ ions. sigmaaldrich.com To mitigate this, molecular design strategies are employed, such as incorporating long alkyl chains into the dye structure. These chains can act as a barrier, sterically hindering the approach of I₃⁻ ions to the TiO₂ surface and thereby reducing the rate of charge recombination and improving electron lifetime. sigmaaldrich.com The intramolecular charge transfer (ICT) from a donor to an acceptor portion of the dye molecule plays a significant role in facilitating the initial electron transport from the dye to the semiconductor. researchgate.net

Chemical and Biosensing Platforms

The inherent fluorescence of coumarin derivatives, including this compound, makes them highly suitable for the development of chemical and biosensing platforms. sci-hub.se Their photophysical properties can be exquisitely sensitive to their local environment, allowing for the design of sensors that respond to specific analytes with a detectable change in fluorescence. vulcanchem.com This response can manifest as an increase ("turn-on"), decrease ("turn-off"), or shift in the fluorescence emission wavelength. researchgate.netrsc.org

The versatility of the coumarin scaffold allows for facile functionalization, enabling the creation of a wide array of sensors for various targets. researchgate.net These sensors have found applications in diverse fields such as analytical chemistry, molecular imaging, and bioorganic chemistry. sci-hub.se

Development of Fluorescent Chemosensors for Specific Analytes

The design of fluorescent chemosensors based on coumarin often involves attaching a specific recognition unit to the coumarin fluorophore. When the target analyte binds to this recognition site, it perturbs the electronic structure of the coumarin, leading to a change in its fluorescence properties. This principle has been successfully applied to create sensors for a wide range of analytes.

Metal Ion Detection (e.g., Cu²⁺, Hg²⁺, Fe³⁺, Al³⁺)

Coumarin-based fluorescent sensors have been extensively developed for the detection of various metal ions, which are of significant environmental and biological concern. researchgate.net

Copper (Cu²⁺): A coumarin-derived fluorescent probe has been shown to exhibit significant fluorescence quenching specifically in the presence of Cu²⁺ ions. rsc.org This sensor demonstrated a 2:1 binding ratio with Cu²⁺ and was effective over a broad pH range of 5-9. rsc.org The high selectivity and sensitivity of such probes make them suitable for detecting Cu²⁺ in living cells. rsc.org Another "ON-OFF-ON" fluorescent probe has been developed where the initial fluorescence is quenched by Cu²⁺ and then restored by the addition of hydrogen sulfide (B99878). researchgate.net

Mercury (Hg²⁺): Sensors for Hg²⁺ have been designed based on the metal's interaction with the sensor molecule. For example, a coumarin-thiourea conjugate acts as a "turn-on" fluorescent sensor for Hg²⁺ through a metal-promoted desulfurization and cyclization reaction. researchgate.net Another approach involves a coumarin-imine sensor that shows a colorimetric and fluorescence quenching response to Hg²⁺ in aqueous media. core.ac.uk A displacement strategy has also been employed, where a non-fluorescent complex of a coumarin-thiol sensor and Hg²⁺ becomes fluorescent upon the addition of cyanide, which has a higher affinity for mercury. acs.org

Iron (Fe³⁺): Coumarin derivatives have been synthesized to act as colorimetric and fluorescent sensors for Fe³⁺. core.ac.ukpkdc.ac.in One such sensor, a coumarin-based Schiff-base, demonstrated a colorimetric response to Fe³⁺. pkdc.ac.in Another set of sensors featuring 1,4-disubstituted triazolyl moieties responded to Fe³⁺ with a strong fluorescence quenching effect. core.ac.uk

Aluminum (Al³⁺): While specific examples for Al³⁺ with this compound were not detailed in the provided context, the general principle of designing coumarin-based chemosensors for metal ions is well-established and can be applied to Al³⁺ as well. researchgate.net

Table of Coumarin-Based Metal Ion Sensors

| Target Ion | Sensor Type | Sensing Mechanism | Response |

|---|---|---|---|

| Cu²⁺ | Coumarin-derived probe | Fluorescence quenching | "Turn-off" |

| Cu²⁺ | "ON-OFF-ON" probe | Fluorescence quenching by Cu²⁺, restored by H₂S | "Turn-off" then "Turn-on" |

| Hg²⁺ | Coumarin-thiourea conjugate | Hg²⁺-promoted desulfurization and cyclization | "Turn-on" |

| Hg²⁺ | Coumarin-imine sensor | Complexation | Colorimetric and fluorescence quenching |

| Fe³⁺ | Coumarin-based Schiff-base | Complexation | Colorimetric |

| Fe³⁺ | Coumarin with triazolyl moieties | Complexation | Fluorescence quenching |

Anion Sensing (e.g., Cyanide)

The high toxicity of cyanide (CN⁻) necessitates the development of sensitive and selective detection methods. doi.org Coumarin-based probes have emerged as effective tools for this purpose due to their favorable photophysical properties and structural flexibility. doi.org

Several sensing mechanisms are employed for cyanide detection using coumarin derivatives. These include nucleophilic addition, metal displacement, hydrogen bonding, and intramolecular charge transfer (ICT). doi.org For instance, a coumarin-containing hemicyanine-based probe has been developed for the dual-channel detection of cyanide. dntb.gov.ua Another strategy involves the use of a coumarin derivative with a doubly activated Michael acceptor, where the addition of cyanide leads to a blue shift in the absorption spectrum. doi.org The metal displacement approach is also common, where a sensor-metal complex's fluorescence is altered upon the introduction of cyanide, which binds more strongly to the metal ion. acs.org

Reactive Species Detection (e.g., Hydrogen Sulfide, Hydrogen Peroxide)

Coumarin-based fluorescent probes are also valuable for detecting reactive species, which play important roles in various biological and chemical processes.

Hydrogen Sulfide (H₂S): A number of coumarin-based probes have been designed for the selective detection of H₂S. rsc.orgias.ac.innih.gov One such "off-on" probe demonstrated high selectivity and a low detection limit of 30 nM in aqueous solution. ias.ac.in A recently developed ultrasensitive probe, Cou-H₂S, utilizes a trifluoromethyl coumarin scaffold and a 2-pyridyl disulfide recognition group. researchgate.netrsc.orgresearchgate.net The reaction with H₂S releases the highly fluorescent trifluoromethyl coumarin, which emits intensely at 498 nm, allowing for a detection limit as low as 25 nM. rsc.orgresearchgate.net This probe has been successfully used for fluorescence imaging of H₂S in living cells and zebrafish. rsc.orgresearchgate.net

Hydrogen Peroxide (H₂O₂): Coumarin derivatives have been engineered to create fluorescent probes for hydrogen peroxide. rsc.orgnih.gov One sensor design is based on a donor-excited photoinduced electron transfer (D-PET) mechanism, where a quenching moiety is removed upon reaction with H₂O₂, leading to the release of the fluorophore. nih.gov Another approach utilizes a redox-active coumarin-based composite material for the electrochemical sensing of H₂O₂. rsc.orgrsc.orgresearchgate.net This sensor showed a very low limit of detection of 5 nmol L⁻¹. rsc.orgresearchgate.net

Table of Coumarin-Based Reactive Species Sensors

| Target Species | Sensor Type | Sensing Mechanism | Emission Wavelength (nm) | Detection Limit |

|---|---|---|---|---|

| H₂S | "Off-on" probe | Thiolysis reaction | 466 | 30 nM ias.ac.in |

| H₂S | Cou-H₂S probe | H₂S-initiated tandem reaction | 498 | 25 nM rsc.org |

| H₂O₂ | D-PET based probe | Removal of quenching moiety | - | 0.09 µM nih.gov |

| H₂O₂ | Redox-active composite | Electrochemical | - | 5 nmol L⁻¹ rsc.orgresearchgate.net |

pH Sensing Mechanisms

The fluorescence of coumarin derivatives is often pH-dependent, a characteristic that is harnessed for developing fluorescent pH sensors. vulcanchem.comfrontiersin.org The mechanisms behind this pH sensitivity are rooted in structural changes at the molecular level that alter the electronic and photophysical properties of the dye.

Upon changes in pH, particularly acidification, certain coumarin derivatives can undergo structural transformations. frontiersin.orgacs.org For instance, some coumarin-based probes feature a pH-sensitive heterocyclic ring, such as a 2H,4H-benzo metu.edu.troxazine (B8389632), attached to the coumarin fluorophore. frontiersin.org In a neutral or basic environment, this ring remains closed, and the probe exhibits fluorescence characteristic of the coumarin moiety. However, upon acidification, the heterocyclic ring opens. This ring-opening extends the electronic delocalization of the chromophore, leading to a bathochromic shift, which is a shift to a longer wavelength, in both the absorption and emission spectra. frontiersin.org This process establishes an equilibrium between two distinct fluorescent species, allowing for ratiometric pH measurements where the ratio of the two emission intensities can be correlated to the pH. frontiersin.org

Another mechanism involves the protonation of functional groups on the coumarin structure. For example, the presence of a nitrile or ester group can be protonated in acidic conditions, leading to a decrease in fluorescence intensity and a redshift in the emission wavelength. vulcanchem.com The sensitivity of these probes can be fine-tuned by modifying the heterocyclic ring and its substituents, enabling the development of sensors for a wide range of pH values. frontiersin.org

Table 1: pH-Dependent Fluorescence of a Coumarin Derivative

| Condition | Absorption Shift | Emission Change | Mechanism |

| Acidification | Bathochromic Shift | New band appears at a longer wavelength (e.g., 647-666 nm) | Opening of a pH-sensitive heterocycle (e.g., oxazine ring) frontiersin.org |

| Acidification | Redshift | Decrease in fluorescence intensity | Protonation of functional groups (e.g., nitrile, ester) vulcanchem.com |

Electrochemical Sensing Applications (e.g., H2O2)

Coumarin derivatives are not only optically active but can also be redox-active, a property that enables their use in electrochemical sensing. rsc.org This is particularly relevant for the detection of biologically and environmentally important molecules like hydrogen peroxide (H2O2). rsc.orgrsc.org

Researchers have developed electrochemical sensors for H2O2 by creating a composite material consisting of a redox-active coumarin derivative and carbon nanotubes (CNTs). rsc.org This composite is then coated onto a glassy carbon electrode. The coumarin derivative acts as the electrochemically active component, while the CNTs enhance the sensing capabilities. rsc.org

These sensors operate on the principle of converting a chemical interaction into an electrical signal. rsc.org The redox properties of the coumarin compound allow for the qualitative and quantitative determination of H2O2. rsc.org Such sensors have demonstrated high sensitivity, with the ability to detect H2O2 at nanomolar concentrations. rsc.orgrsc.org A significant advantage of these electrochemical sensors is their selectivity; they can maintain performance even in the presence of interfering ions and other organic compounds. rsc.org

Environmental Monitoring Applications

The responsiveness of coumarin dyes to their environment makes them suitable for monitoring various analytes and pollutants. Their fluorescence can be influenced by factors such as pH and the presence of metal ions, providing a basis for sensor development. vulcanchem.com

Coumarin-based sensors can be designed to provide a colorimetric or fluorescent signal in the presence of specific contaminants. For instance, the fluorescence of certain coumarin derivatives is quenched or enhanced upon binding to metal ions like Fe³⁺ and Al³⁺. acs.org This property allows for the detection of these ions in environmental samples.

Furthermore, coumarin-based fluorescent probes have been developed for the detection of other environmentally significant substances like hydrogen sulfide (H₂S). vulcanchem.com These probes exhibit pH-dependent fluorescence and a linear relationship between fluorescence intensity and H₂S concentration, making them suitable for quantitative analysis. vulcanchem.com The development of low-cost, sensitive, and selective organic-based sensors using coumarin derivatives is a step towards better environmental restoration and remediation. core.ac.uk

Advanced Materials Science

The unique photochemical and photophysical properties of coumarin derivatives have led to their incorporation into various advanced materials, including functional polymers and nanomaterials. metu.edu.trresearchgate.netmdpi.comnih.gov

Incorporation into Functional Polymers and Polymeric Networks

Coumarin derivatives are increasingly used in the design of functional polymers and polymer networks due to their distinct optical and photochemical characteristics. metu.edu.trresearchgate.netmdpi.comnih.gov They can be incorporated into polymeric backbones to enhance the fluorescence characteristics of the material. researchgate.net

One of the key features of coumarins is their ability to undergo a reversible [2πs + 2πs] cycloaddition reaction upon irradiation with specific UV wavelengths. mdpi.com This dimerization reaction allows for the cross-linking of polymer systems. mdpi.com This process is reversible, meaning the cross-links can be cleaved by irradiation with a different wavelength, imparting properties like healability and shape-memory to the polymers. mdpi.com This has potential applications in fields like tissue engineering, drug delivery systems, and soft robotics. researchgate.netmdpi.com

Nanomaterial-Based Sensor Development

The integration of coumarin derivatives with nanomaterials has led to the development of highly sensitive and selective sensors. nih.govnih.gov Nanomaterials, such as nanoparticles and nanotubes, offer a large surface area for the immobilization of coumarin-based sensing molecules, enhancing their performance. jnanoworld.com

These nanomaterial-based sensors leverage the excellent fluorescence properties of coumarins and the unique characteristics of nanomaterials, such as high electrical conductivity and mechanical strength. metu.edu.trnih.gov For instance, coumarin-functionalized nanoparticles have been used to create fluorescent nanosensors for detecting heavy metal ions. jnanoworld.com These sensors offer advantages like high sensitivity, rapid response, and the potential for real-time monitoring. nih.gov

Latent Fingerprint Visualization Techniques

The intense fluorescence of certain coumarin derivatives has been exploited in forensic science for the visualization of latent fingerprints. rsc.orgresearchgate.netresearchgate.net Latent fingerprints are invisible residues left at crime scenes, and their visualization is crucial for identification. rsc.org

A technique has been developed using a fluorescent coumarin derivative (CTH) to visualize latent fingerprints on various surfaces, including glass and metal. rsc.orgresearchgate.net The fluorescent dye adheres to the fingerprint ridges, and under UV light, the detailed patterns of the fingerprint, including level I to level III ridges, become clearly visible without background interference. rsc.org This method is effective, reproducible, and offers a non-destructive way to reveal hidden fingerprints. rsc.orgresearchgate.net

Mechanistic Insights into Biological Activities of Coumarin Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of coumarin (B35378) derivatives has been well-documented, with studies demonstrating their effectiveness against a range of bacterial and fungal pathogens. nih.govnih.govresearchgate.net The mechanisms underlying these activities are multifaceted, often involving the disruption of essential cellular processes in microorganisms.

Antibacterial Mechanisms and Structure-Activity Correlations

Coumarin derivatives exert their antibacterial effects through various mechanisms. One primary mode of action is the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication and repair. wikipedia.orgacs.org Aminocoumarins, a subclass of coumarins, bind to the GyrB subunit of DNA gyrase, competitively inhibiting its ATPase activity. wikipedia.orgacs.org This action prevents the negative supercoiling of DNA, ultimately leading to a bacteriostatic effect. wikipedia.orgmdpi.com

Furthermore, some coumarins can disrupt the bacterial cell membrane integrity and interfere with biofilm formation, a key factor in antibiotic resistance. nih.govfrontiersin.org The inhibition of quorum sensing, a bacterial cell-to-cell communication system, is another proposed mechanism by which coumarins can attenuate bacterial virulence. frontiersin.org

The structure-activity relationship (SAR) is crucial in determining the antibacterial potency of coumarin derivatives. capes.gov.br For instance, the introduction of specific substituents on the coumarin ring can significantly enhance activity. Studies have shown that a 3-phenyl substitution can increase antibacterial efficacy. scienceopen.com Hybrid molecules, combining the coumarin scaffold with other pharmacophores like benzimidazoles or chalcones, have also demonstrated promising broad-spectrum antibacterial activity. researchgate.netjaptronline.com

Table 1: Antibacterial Activity of Selected Coumarin Derivatives

| Compound/Derivative | Mechanism of Action | Target Organisms | Key Findings |

|---|---|---|---|

| Aminocoumarins (e.g., Novobiocin) | Inhibition of DNA gyrase (GyrB subunit) wikipedia.orgacs.org | Gram-positive bacteria, including Staphylococcus aureus wikipedia.orgmdpi.com | Competitively inhibits ATPase activity of DNA gyrase. wikipedia.org |

| Coumarin-3-carboxylic acid | Disruption of cell membrane integrity, inhibition of biofilm formation frontiersin.org | Acidovorax citrulli, Ralstonia solanacearum frontiersin.org | Exhibits broad-spectrum antibacterial activity. frontiersin.org |

| Coumarin-pyrazole carboxamides | Inhibition of Topoisomerase II and IV nih.govmdpi.com | Escherichia coli, Salmonella typhi nih.govmdpi.com | Shows potent inhibition against target enzymes. nih.govmdpi.com |

Antifungal Effects and Structural Determinants

Coumarin derivatives also exhibit significant antifungal properties, particularly against opportunistic pathogens like Candida albicans. imist.mafrontiersin.orgresearchgate.net The primary mechanism of antifungal action for some coumarins involves the induction of apoptosis. frontiersin.orgnih.gov This process is characterized by features such as DNA fragmentation, nuclear condensation, and the externalization of phosphatidylserine. frontiersin.orgnih.gov

Treatment with certain coumarins leads to an increase in intracellular reactive oxygen species (ROS) levels and alterations in mitochondrial function, including changes to the mitochondrial membrane potential. frontiersin.orgnih.gov This disruption of mitochondrial activity and induction of oxidative stress are key contributors to the apoptotic cascade in fungal cells. frontiersin.org

The structural features of coumarin derivatives play a vital role in their antifungal efficacy. For instance, the presence of hydroxyl and nitro groups on the benzopyran-2-one ring has been associated with antifungal activity. researchgate.net The synergistic effect of combining coumarins with existing antifungal drugs, such as fluconazole, has also been observed, suggesting a potential strategy to overcome drug resistance. nih.gov

Table 2: Antifungal Activity of Coumarin Derivatives

| Compound/Derivative | Mechanism of Action | Target Organism | Key Findings |

|---|---|---|---|

| Coumarin (1,2-benzopyrone) | Induction of apoptosis, increased ROS levels, mitochondrial dysfunction frontiersin.orgnih.gov | Candida albicans frontiersin.orgnih.gov | Induces cytochrome c release and metacaspase activation. frontiersin.orgnih.gov |

| Osthole | Inhibition of biofilm formation nih.gov | Candida albicans nih.gov | Shows synergistic effect when combined with fluconazole. nih.gov |

Enzyme Inhibition Research

The ability of coumarin derivatives to inhibit various enzymes has been a focal point of pharmacological research, with implications for treating a range of diseases, including neurodegenerative disorders and cancer.

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B) and Binding Modes

Coumarin derivatives have emerged as potent and often selective inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. scienceopen.comacs.org Inhibition of MAO-B is a key strategy in the management of neurodegenerative diseases like Parkinson's disease. unich.itmdpi.com

The inhibitory activity of coumarins against MAOs is highly dependent on their substitution patterns. For example, 3-phenyl substituted coumarins tend to show enhanced MAO-B inhibition, while 4-phenyl substitution is more favorable for MAO-A inhibition. scienceopen.com Molecular docking studies have revealed that coumarin derivatives bind to the hydrophobic active site of MAOs, with interactions stabilized by hydrogen bonds and π-π stacking with key tyrosine residues. unich.it The nature and position of substituents on the coumarin scaffold influence the binding affinity and selectivity for the MAO isoforms. scienceopen.comnih.gov

Table 3: MAO Inhibition by Coumarin Derivatives

| Compound/Derivative | Target Enzyme | Binding Mode/Key Interactions | Significance |

|---|---|---|---|

| 3-Phenylcoumarins | MAO-B scienceopen.commdpi.com | Hydrophobic interactions, π-π stacking with Tyr398 and Tyr435 unich.it | Potential for treating neurodegenerative diseases. unich.it |

| 4-Phenylcoumarins | MAO-A scienceopen.com | π-π stacking with Tyr407 and Tyr444 unich.it | Potential for treating depressive disorders. scienceopen.com |

| 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin | MAO-B acs.org | High lipophilic interactions acs.org | One of the most potent MAO-B inhibitors identified. acs.org |

Topoisomerase Inhibition

Certain coumarin derivatives have been identified as inhibitors of topoisomerases, enzymes that are essential for managing DNA topology during replication, transcription, and recombination. acs.orgmdpi.com Both topoisomerase I and II are validated targets for anticancer drugs.

Coumarin-based compounds, such as tacrine-coumarin hybrids, have been shown to inhibit human topoisomerase I (hTOPI) completely at certain concentrations. mdpi.com The mechanism often involves the stabilization of the topoisomerase-DNA cleavable complex, leading to DNA strand breaks and apoptosis in cancer cells. Coumarin-pyrazole carboxamide derivatives have demonstrated potent inhibition against both Topoisomerase II and IV. nih.govmdpi.com The length of the linker chain in hybrid molecules can significantly influence the inhibitory activity. mdpi.com

Carbonic Anhydrase Inhibition Mechanisms

Coumarins represent a unique class of carbonic anhydrase (CA) inhibitors, acting as "prodrug inhibitors". nih.govgriffith.edu.au Carbonic anhydrases are zinc metalloenzymes involved in various physiological processes, and certain isoforms, like CA IX and XII, are associated with tumorigenesis. chemrxiv.orgsemanticscholar.org

The inhibitory mechanism of coumarins is distinct from classical sulfonamide-based inhibitors. griffith.edu.ausemanticscholar.org The lactone ring of the coumarin is hydrolyzed by the esterase activity of the CA enzyme, forming a 2-hydroxy-cinnamic acid derivative. nih.govgriffith.edu.au This product then binds to the entrance of the enzyme's active site, away from the catalytic zinc ion, leading to isoform-selective inhibition. nih.govgriffith.edu.auresearchgate.net This unique binding mode explains the high selectivity of many coumarin derivatives for tumor-associated CA isoforms over the ubiquitous cytosolic ones. nih.govsemanticscholar.org

Table 4: Carbonic Anhydrase Inhibition by Coumarins

| Compound/Derivative | Target Isoforms | Mechanism of Inhibition | Significance |

|---|---|---|---|

| General Coumarins | CA IX, CA XII nih.govchemrxiv.orgsemanticscholar.org | Prodrug inhibitors; hydrolysis of lactone ring followed by binding of the 2-hydroxy-cinnamic acid product to the active site entrance. nih.govgriffith.edu.au | Isoform-selective inhibition with potential as anticancer agents. nih.govsemanticscholar.org |

| 3-Substituted coumarins | CA I, II, IX, XII chemrxiv.orgresearchgate.net | Suicide inhibition. chemrxiv.org | Powerful but often non-selective inhibitors. chemrxiv.orgresearchgate.net |

Lipoxygenase Inhibition (e.g., 15-LOX-1) and Apoptosis Induction

Certain coumarin derivatives have been identified as potent inhibitors of lipoxygenases (LOXs), enzymes that play a functional role in carcinogenesis. nih.gov Specifically, studies have focused on the 15-lipoxygenase-1 (15-LOX-1) enzyme, which is implicated in prostate cancer.

Prenylated coumarins, in particular, have demonstrated significant inhibitory activity against 15-LOX-1. Research on 5-farnesyloxycoumarin and 8-farnesyloxycoumarin revealed their ability to inhibit 15-LOX-1 in prostate cancer cell lines (PC3 and DU145). nih.govmdpi.com This inhibition of 15-LOX-1 is a key mechanism through which these coumarin derivatives induce apoptosis (programmed cell death) in cancer cells. nih.govmdpi.com For instance, 8-farnesyloxycoumarin's inhibitory effect on PC3 cells resulted in IC₅₀ values comparable to those of cisplatin, a conventional chemotherapy drug. nih.govmdpi.com The cytotoxic effects of some coumarin compounds, such as 8-geranyl-oxycoumarin (8-GC) and 8-geranyl-oxy-7-methoxycoumarin (8-GCC), are thought to be linked to their inhibition of the 15-LOX-1 enzyme. researchgate.net

The induction of apoptosis by coumarins is a crucial component of their anti-cancer activity. nih.gov This process can be initiated through various molecular pathways, including the modulation of the p53 tumor-suppressor protein and the activation of caspases, which are enzymes that execute cell death. mdpi.commdpi.comfrontiersin.org For example, the coumarin derivative Pulchrin A has been shown to modulate the expression of pro-apoptotic proteins. frontiersin.org Other derivatives can trigger the mitochondrial apoptosis pathway, characterized by the release of cytochrome c and the activation of caspase-3 and caspase-9. frontiersin.orgresearchgate.net

| Coumarin Derivative | Target Enzyme/Process | Observed Effect | Cell Line | IC₅₀ Value |

|---|---|---|---|---|

| 5-farnesyloxycoumarin | 15-LOX-1 Inhibition | Inhibition of enzyme, prevention of cancer cell growth | Prostate Cancer Cells | 1.1 µM researchgate.net |

| 8-farnesyloxycoumarin | 15-LOX-1 Inhibition / Apoptosis | Inhibition of enzyme, induction of apoptosis | PC3, DU145 | 14.92 ± 40.76 µg/mL (48h, PC3) nih.govmdpi.com |

| Umbelliprenin | Soybean Lipoxygenase Inhibition | Potent enzyme inhibition | N/A (in vitro) | 0.0725 µM researchgate.net |

| 7-methoxy-3-hydroxycoumarin | Human 15-LOX-1 Inhibition | Potent enzyme inhibition | N/A (in vitro) | Data not specified nih.gov |

Antioxidant Activity Investigations

Radical Scavenging Mechanisms

The antioxidant potential of coumarin derivatives is a widely studied area, with their effectiveness attributed to several mechanisms. These compounds can directly scavenge free radicals, chelate metal ions involved in radical generation, and inhibit enzymes that produce reactive oxygen species (ROS). encyclopedia.pub The primary mechanisms for direct radical scavenging by coumarins include Hydrogen Atom Transfer (HAT) and Sequential Proton Loss followed by Electron Transfer (SPLET). mdpi.comnih.govresearchgate.net

The specific mechanism often depends on the chemical environment. In non-polar media, the HAT mechanism is typically more significant. nih.gov Conversely, in polar media, the SPLET mechanism is generally favored. nih.gov The efficacy of these mechanisms is highly dependent on the coumarin's molecular structure, particularly the number and position of hydroxyl (-OH) groups on the benzene (B151609) ring. mdpi.comencyclopedia.pub Coumarins possessing a catechol group (two hydroxyl groups on adjacent carbons) often show significant free radical scavenging activity. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to investigate these mechanisms and predict the antiradical potency of various coumarin derivatives. mdpi.comnih.govresearchgate.net

Membrane Protective Effects

Coumarin derivatives exhibit protective effects on cell membranes, primarily by inhibiting lipid peroxidation. nih.gov Lipid peroxidation is a process where free radicals damage lipids in cell membranes, leading to cell injury. Coumarins can interrupt this damaging chain reaction.

Studies have demonstrated that certain 4-methylcoumarin (B1582148) derivatives show good inhibitory activity against the formation of lipid peroxidation products. mdpi.com For example, a series of 4-methylcoumarins with terpenyl substituents were effective inhibitors of lipid peroxidation, with IC₅₀ values in the nanomolar range. nih.gov The membrane-protective activity has also been assessed by measuring the inhibition of H₂O₂-induced hemolysis of red blood cells (RBCs). mdpi.com In these assays, specific coumarin derivatives, such as those with isobornyl moieties, proved to be the most promising protective agents. mdpi.com This protective action helps preserve the integrity of the vascular endothelium cell membrane. researchgate.net

| Coumarin Derivative Class | Assay | Observed Effect | Key Structural Feature |

|---|---|---|---|

| 4-methylcoumarins with terpenyl substituents | Lipid Peroxidation Inhibition | IC₅₀ = 3.33–7.12 nM nih.gov | Isobornyl moieties mdpi.com |

| Chitosan-coumarin derivatives | Lipid Peroxidation Inhibition (TBARS) | IC₅₀ = 0.11 mg/mL for most active compound nih.gov | Coumarin nucleus on chitosan (B1678972) scaffold nih.gov |

| 7,8-dihydroxy-4-methylcoumarin | AAPH-initiated Peroxidation | Good antioxidant activity mfd.org.mk | Dihydroxy substitution mfd.org.mk |

| Phenolic Coumarins (e.g., Aesculetin, Daphnetin) | Free Radical Scavenging & Lipid Peroxidation Inhibition | Significant inhibitory effects researchgate.net | Catechol group researchgate.net |

Plant Physiological Regulation

Germination Inhibition Mechanisms (e.g., Cellulose (B213188) Fiber Reassembly Suppression)

Coumarins are recognized as potent germination inhibitors in various plant species. researchgate.netresearchgate.netmedcraveonline.com While the precise mechanisms were historically unclear, recent research has provided significant insights. A pivotal discovery is that coumarin suppresses the expression of genes associated with cellulose fiber reassembly. researchgate.netthemoonlight.iobiorxiv.org

Cellulose is a primary component of plant cell walls, and its synthesis is critical for cell expansion and, consequently, germination. ucanr.edu By inhibiting the genes encoding expansins—proteins that loosen cell walls to allow for growth—coumarin effectively prevents the necessary cellular expansion for germination to proceed. themoonlight.iobiorxiv.org This mechanism has been identified through RNA-Seq analysis of seeds treated with coumarin. researchgate.netthemoonlight.io Additionally, coumarin has been observed to inhibit water uptake and oxygen consumption during the early phase of seed imbibition and can interfere with the production of reactive oxygen species (ROS) that are necessary for loosening the seed's cell wall. researchgate.netfrontiersin.org

Structure-Activity Relationships in Plant Growth Regulation

The effectiveness of coumarins as plant growth inhibitors is intrinsically linked to their chemical structure. researchgate.net Studies on coumarin analogs have revealed that the benzene ring and the ester bond within the coumarin skeleton are crucial structural elements for its germination-inhibitory activity. researchgate.netthemoonlight.iobiorxiv.org